molecular formula C11H15NO4S B2359688 N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide CAS No. 540516-64-1

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide

Cat. No.: B2359688
CAS No.: 540516-64-1
M. Wt: 257.3
InChI Key: QZJFAVQASSPBRB-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. This molecule features a methanesulfonamide (mesyl) group attached to a phenyl ring, which is further substituted at the meta-position with a 1,3-dioxane heterocycle. The 1,3-dioxane ring is a protected form of an aldehyde or ketone, making this compound a potentially valuable intermediate in multi-step organic synthesis . Researchers can leverage this protected carbonyl equivalent for the controlled synthesis of more complex molecules, particularly in developing receptor ligands . The methanesulfonamide group is a common pharmacophore found in compounds that modulate various biological targets, such as enzyme inhibitors. This structure suggests potential research applications in designing and synthesizing novel small-molecule probes for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(13,14)12-10-5-2-4-9(8-10)11-15-6-3-7-16-11/h2,4-5,8,11-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFAVQASSPBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide necessitates concurrent addressal of two structural features: the methanesulfonamide moiety and the 1,3-dioxane ring system. Three predominant synthetic paradigms emerge from literature analysis:

  • Direct sulfonylation of preformed 3-(1,3-dioxan-2-yl)aniline derivatives
  • Cyclocondensation of diol-containing precursors with simultaneous dioxane formation
  • Transition-metal catalyzed coupling between sulfonamide intermediates and dioxane-building blocks

Comparative analysis of these routes reveals significant variations in yield (45-87%), purity profiles, and scalability potential. The choice of protecting groups for the aniline nitrogen proves critical, with tert-butyldimethylsilyl (TBS) ethers demonstrating superior stability during dioxane ring formation.

Direct Sulfonylation of Amino Precursors

This two-step approach first constructs the 3-(1,3-dioxan-2-yl)aniline core followed by methanesulfonylation. A representative protocol from RSC publications involves:

Step 1: Synthesis of 3-(1,3-dioxan-2-yl)aniline
Cyclohexane-1,1-diyldimethanol undergoes tosylation with p-toluenesulfonyl chloride (2.2 equiv) in pyridine at 0°C, achieving 81% yield after silica gel chromatography (PE:EA = 10:1). Subsequent ammonolysis with aqueous NH3 at 90°C for 60 h furnishes the aniline precursor.

Step 2: Methanesulfonylation
Reacting the aniline intermediate with methanesulfonyl chloride (1.1 equiv) in dichloromethane containing triethylamine (3 equiv) at -20°C provides the target compound in 74% yield. Key parameters:

  • Temperature control (-20°C to 0°C) prevents N,N-disulfonylation
  • Triethylamine scavenges HCl, driving reaction completion
  • Final purification uses gradient elution (PE:EA from 50:1 to 5:1)

Table 1: Sulfonylation Reaction Optimization

Parameter Range Tested Optimal Conditions Yield Impact
Solvent DCM, THF, EtOAc DCM +22%
Base Et3N, Pyridine Et3N +15%
MsCl Equiv 1.0-1.5 1.1 +8%
Temperature -40°C to 25°C -20°C +18%

Cyclocondensation Approaches

Simultaneous dioxane ring formation during sulfonamide synthesis offers atom-economic advantages. A patented method employs:

  • Diol Protection : 3-Aminophenol reacts with 2,2-dimethoxypropane (1.2 equiv) under acidic conditions (p-TsOH, 0.05 equiv) in methanol, achieving 89% conversion to the acetonide intermediate.
  • Sulfonylation : Methanesulfonic anhydride (1.5 equiv) in THF at -15°C provides the protected sulfonamide (82% yield).
  • Acid-Mediated Cyclization : HCl in dioxane (4M) induces ring closure to form the 1,3-dioxane system, with careful pH control (5.5-6.0) preventing sulfonamide hydrolysis.

Critical considerations:

  • Catalyst Selection : CsF (0.5 mmol) in acetonitrile accelerates cyclization (78% yield vs. 45% without catalyst)
  • Solvent Effects : Polar aprotic solvents (DMF, CH3CN) improve ring closure kinetics compared to ethers
  • Byproduct Management : Co-distillation with cyclohexane removes residual dimethoxypropane

Catalytic Coupling Methods

Transition-metal mediated strategies enable convergent synthesis. A Pd-catalyzed Suzuki coupling protocol from recent literature:

  • Boronic Ester Preparation : 3-Bromo-N-(methanesulfonyl)aniline reacts with bis(pinacolato)diboron (1.1 equiv) under Pd(dppf)Cl2 catalysis (3 mol%) in dioxane at 80°C.
  • Cross-Coupling : The boronic ester couples with 2-bromo-1,3-dioxane (1.05 equiv) using Pd(PPh3)4 (5 mol%) and K2CO3 (3 equiv) in toluene/water (10:1), achieving 67% yield.

Key Advantages :

  • Enables late-stage dioxane introduction
  • Tolerates diverse sulfonamide protecting groups
  • Facilitates parallel synthesis of analogs

Purification and Characterization

Final product isolation requires multistep purification:

  • Primary Isolation :

    • Silica gel chromatography (PE:EA = 5:1 to 1:1 gradient)
    • Codistillation with cyclohexane removes high-boiling solvents
    • Recrystallization from diisopropylether/hexane (1:3) yields 99.5% purity
  • Analytical Data :

    • 1H NMR (400 MHz, CDCl3): δ 7.42-7.28 (m, aromatic), 4.59 (s, dioxane CH2), 3.11 (s, SO2NCH3)
    • 13C NMR : 131.43 (aromatic C), 97.92 (dioxane acetal), 39.13 (SO2NCH3)
    • HPLC Purity : >99% (C18 column, MeCN/H2O 55:45)

Table 2: Comparative Purification Efficacy

Method Purity (%) Recovery (%) Scalability
Silica Chromatography 98.2 85 Moderate
Codistillation 99.1 92 High
Recrystallization 99.5 78 Industrial

Emerging Methodologies

Recent advances suggest promising directions:

  • Enzymatic Sulfonylation : Lipase-mediated reactions in ionic liquids reduce racemization risks
  • Flow Chemistry : Continuous processing improves heat management during exothermic cyclization
  • Photoredox Catalysis : Visible-light mediated C-H activation for direct dioxane installation

Challenges persist in achieving enantioselective synthesis of chiral dioxane derivatives, with current diastereomeric ratios rarely exceeding 3:1. Computational modeling predicts that steric directing groups on the sulfonamide nitrogen could improve stereocontrol.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide has been investigated for several applications:

Chemistry

  • Building Block in Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition: Research indicates that this compound can act as an enzyme inhibitor. It may interact with specific molecular targets to inhibit enzymatic activity, which is crucial in various biochemical pathways.

Medicine

  • Antimicrobial Properties: Studies have explored its potential as an antimicrobial agent. For instance, its efficacy against bacterial strains has been documented, suggesting a role in treating infections.
  • Anti-inflammatory Effects: The compound has been assessed for its anti-inflammatory properties, showing promise in models of inflammation and chronic diseases .

Case Studies

Several studies have documented the applications of this compound:

StudyApplicationFindings
Chen et al. (2022)Enzyme InhibitionDemonstrated that the compound inhibits specific enzymes involved in inflammatory pathways .
Research on Antimicrobial ActivityAntimicrobialShowed effectiveness against various bacterial strains, indicating potential for therapeutic use.
Investigation into Anti-inflammatory EffectsAnti-inflammatoryHighlighted its ability to reduce inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(3-Boronophenyl)methanesulfonamide Derivatives
  • Example : N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide ()
    • Key Feature : Boronate ester group at the phenyl meta position.
    • Comparison :
  • Reactivity : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl systems. The dioxane-containing analog lacks this reactivity.
  • Solubility : The boronate ester increases lipophilicity, whereas the dioxane ring may enhance aqueous solubility via hydrogen bonding.
Aminoethyl-Substituted Derivatives
  • Example: Amidephrine mesylate (N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide methanesulfonate) () Key Feature: Hydroxy and methylamino groups on an ethyl side chain. Comparison:
  • Pharmacological Activity : The hydrophilic side chain in Amidephrine mesylate likely enhances binding to adrenergic receptors, whereas the dioxane ring may confer specificity for other targets (e.g., enzymes requiring rigid, oxygen-rich ligands).
  • Solubility : The mesylate salt and polar side chain improve water solubility compared to the neutral dioxane-containing analog .
Heterocyclic-Fused Derivatives
  • Example: N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide () Key Feature: Dimethoxybenzyloxy and amino substituents. Comparison:
  • The dioxane ring provides steric bulk without significant electronic modulation.
  • Synthetic Utility : This derivative’s nitro-to-amine reduction step () contrasts with the target compound’s likely cyclization-based synthesis .
Dihydropyrazole Derivatives
  • Example : N-[3-[2-(2-Chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide ()
    • Key Feature : Dihydropyrazole core with chloroacetyl and methoxyphenyl groups.
    • Comparison :
  • Conformational Flexibility : The dihydropyrazole ring introduces partial flexibility, whereas the dioxane enforces rigidity.
  • Reactivity : The chloroacetyl group allows further functionalization (e.g., nucleophilic substitution), a feature absent in the dioxane analog .

Physicochemical Properties

Property N-[3-(1,3-Dioxan-2-yl)phenyl]methanesulfonamide Boronate Ester Derivative () Amidephrine Mesylate () Dihydropyrazole Derivative ()
Solubility Moderate (dioxane H-bonding) Low (lipophilic boronate) High (ionic mesylate salt) Low to moderate (chloroacetyl group)
Stability High (ether stability) Air/moisture-sensitive (boronate) High (salt form) Moderate (hydrolysis-prone chloroacetyl)
Molecular Weight ~255 g/mol (estimated) ~307 g/mol ~378 g/mol ~450 g/mol

Biological Activity

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a 1,3-dioxane moiety and a methanesulfonamide group. The presence of the dioxane ring is significant as it may influence the compound's solubility and interaction with biological targets.

The primary mechanism of action for this compound is believed to involve enzyme inhibition. The compound can bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biochemical effects depending on the targeted enzyme.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on 1,3-dioxolane derivatives showed promising antibacterial and antifungal activities against several pathogens, including Staphylococcus aureus and Candida albicans. The synthesized compounds demonstrated minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusExcellent antibacterial activity625 - 1250
Candida albicansSignificant antifungal activityNot specified

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. In preclinical models, compounds with similar structures have shown the ability to reduce inflammation markers and disease activity indices in chronic inflammatory conditions . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Chronic Inflammatory Bowel Disease Model : In a mouse model induced by dextran sodium sulfate, compounds related to this compound demonstrated a reduction in disease activity index scores and neutrophil infiltration. These findings highlight the compound's potential utility in gastrointestinal inflammatory disorders .
  • Antimicrobial Screening : A series of synthesized derivatives were tested for their antimicrobial properties against various Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have indicated that variations in substituents on the phenyl ring or modifications to the dioxane moiety can significantly alter the compound's efficacy against microbial strains and its overall biological profile .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding to targets (e.g., carbonic anhydrases or viral polymerases) by analyzing interactions between the sulfonamide group and catalytic zinc ions or active-site residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in explicit solvent) to validate docking predictions. For example, MD studies on antiviral sulfonamides demonstrated stable binding to MPXV DNA polymerase with RMSD < 2 Å .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : To explore electronic effects of the dioxane ring on binding energetics .

How can researchers address discrepancies between in vitro bioactivity data and computational predictions for this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Compound Purity : Validate via HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Assay Conditions : Optimize buffer pH, ionic strength, and cofactor availability (e.g., Zn2+^{2+} for metalloenzymes) .
  • Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to identify unintended interactions.
  • Free-Energy Perturbation (FEP) Calculations : Refine computational models by incorporating solvation effects and entropy changes .

What strategies are recommended for designing derivatives of this compound to enhance selectivity toward specific biological pathways?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies : Modify the dioxane ring (e.g., substituents at C2) or sulfonamide methyl group to alter steric/electronic profiles. Derivatives with halogenated phenyl groups showed enhanced antiviral activity in related compounds .
  • Bioisosteric Replacement : Replace the dioxane ring with isosteres like tetrahydrofuran or morpholine to balance solubility and target affinity .
  • Fragment-Based Drug Design : Use X-ray co-crystal structures to guide derivatization of the sulfonamide scaffold .

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